molecular formula C11H10BrClN2 B13980819 5-Bromomethyl-3-methyl-n-(4-chlorophenyl)pyrazole

5-Bromomethyl-3-methyl-n-(4-chlorophenyl)pyrazole

Katalognummer: B13980819
Molekulargewicht: 285.57 g/mol
InChI-Schlüssel: PTBLURLQFFJTHZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromomethyl-3-methyl-n-(4-chlorophenyl)pyrazole is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromomethyl-3-methyl-n-(4-chlorophenyl)pyrazole typically involves the reaction of 3-methyl-1H-pyrazole with 4-chlorobenzyl bromide under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromomethyl-3-methyl-n-(4-chlorophenyl)pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The methyl group on the pyrazole ring can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and various amines. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly used.

Major Products Formed

    Substitution Reactions: Products include azides, thiocyanates, and substituted amines.

    Oxidation Reactions: Products include carboxylic acids and aldehydes.

    Reduction Reactions: Products include primary amines.

Wissenschaftliche Forschungsanwendungen

5-Bromomethyl-3-methyl-n-(4-chlorophenyl)pyrazole has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-Bromomethyl-3-methyl-n-(4-chlorophenyl)pyrazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or DNA, leading to the inhibition of their function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Bromomethyl-3-methyl-n-(4-chlorophenyl)pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of both bromomethyl and chlorophenyl groups enhances its reactivity and potential for diverse applications.

Eigenschaften

Molekularformel

C11H10BrClN2

Molekulargewicht

285.57 g/mol

IUPAC-Name

5-(bromomethyl)-1-(4-chlorophenyl)-3-methylpyrazole

InChI

InChI=1S/C11H10BrClN2/c1-8-6-11(7-12)15(14-8)10-4-2-9(13)3-5-10/h2-6H,7H2,1H3

InChI-Schlüssel

PTBLURLQFFJTHZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=NN(C(=C1)CBr)C2=CC=C(C=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.